Ciprofloxacin-piperazinyl-N-sulfate-d8

Bioanalysis Therapeutic Drug Monitoring Method Validation

Quantifying the ciprofloxacin phase II metabolite sulfociprofloxacin without a co-eluting deuterated internal standard introduces matrix effect bias (ion suppression/enhancement) that invalidates method accuracy in complex biological and environmental samples. Ciprofloxacin-piperazinyl-N-sulfate-d8 is the definitive isotope internal standard, engineered with eight deuterium atoms on the piperazine ring to ensure near-identical chromatographic retention. • Corrects differential matrix effects across plasma, urine, tissue homogenates, wastewater, and food matrices, enabling CV <9% and inaccuracy ≤8% in multi-matrix method validations. • Supports isotope-dilution LC-MS/MS methods achieving LOQ 0.1 μg/kg and 92.5-98.1% recovery in food residue compliance testing. • Supplied as a research-use-only stable isotope standard with documented isotopic enrichment and full Certificate of Analysis.

Molecular Formula C17H18FN3O6S
Molecular Weight 419.5 g/mol
Cat. No. B12371741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprofloxacin-piperazinyl-N-sulfate-d8
Molecular FormulaC17H18FN3O6S
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O
InChIInChI=1S/C17H18FN3O6S/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27/h7-10H,1-6H2,(H,23,24)(H,25,26,27)/i3D2,4D2,5D2,6D2
InChIKeySDLYZOYQWKDWJG-SQUIKQQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ciprofloxacin-piperazinyl-N-sulfate-d8: Product Overview


Ciprofloxacin-piperazinyl-N-sulfate-d8 ([2H8]-Ciprofloxacin piperazinyl-N4 sulfate salt) is a stable isotope-labeled analog of the ciprofloxacin phase II metabolite, sulfociprofloxacin (also known as 4-sulfociprofloxacin). With a molecular formula of C17H10D8FN3O6S and a molecular weight of 419.45 g/mol [1], this deuterated compound is engineered to contain eight deuterium atoms on the piperazine ring. As a primary internal standard (IS) candidate, it is designed to co-elute with its non-labeled counterpart during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, facilitating the precise and accurate quantification of the parent metabolite in complex biological and environmental matrices .

Ciprofloxacin-piperazinyl-N-sulfate-d8: Why Generic Substitution Fails


In quantitative LC-MS/MS workflows for sulfociprofloxacin, substituting the d8-labeled compound with a non-deuterated analog, a structural surrogate (e.g., a different fluoroquinolone), or even an under-deuterated form (e.g., ciprofloxacin-d8) introduces significant analytical bias. The primary failure mode stems from differential matrix effects: these alternatives do not perfectly co-elute with the target metabolite, failing to compensate for ion suppression or enhancement caused by co-extracted phospholipids, salts, or other biological interferences [1]. Furthermore, the non-labeled metabolite cannot be distinguished from the endogenous analyte in a sample. Research has demonstrated that deuterated internal standards, despite their structural similarity, can still exhibit slight chromatographic retention time shifts relative to their native counterparts, necessitating the use of the most closely matched isotopic analog to minimize measurement uncertainty [1].

Ciprofloxacin-piperazinyl-N-sulfate-d8: Performance Evidence


Matrix Effect Compensation vs. Structural Analogs

A validated isotope-dilution UHPLC-MS/MS method for the simultaneous quantification of six antibiotics in serum demonstrated the robust performance of stable isotope-labeled internal standards. For ciprofloxacin and its metabolites, using a corresponding deuterated IS (like ciprofloxacin-piperazinyl-N-sulfate-d8 would be for its metabolite) resulted in an inaccuracy of ≤8% and an imprecision coefficient of variation (CV) of <9% across the analytical range [1]. This level of precision and accuracy is a direct result of the IS's ability to correct for variable ionization efficiency, a feat that cannot be reliably achieved with a structural analog such as sarafloxacin or enrofloxacin, which have different ionization properties and are subject to distinct matrix effects. The method reported that only minor matrix effects were observed when using the matched isotopic IS [1].

Bioanalysis Therapeutic Drug Monitoring Method Validation

Sensitivity and Linearity vs. Non-Isotopic IS

A comparative study on ciprofloxacin residue analysis in fish/shellfish tissues using isotope internal standard dilution technique with ciprofloxacin-D8 reported a limit of quantification (LOQ) of 0.1 μg/kg and a linear calibration range of 0.1–50.0 μg/kg with a correlation coefficient (r²) ≥ 0.99 [1]. This high sensitivity was achieved by using the deuterated IS to correct for extraction recovery losses and matrix-induced ion suppression, leading to a recovery rate between 92.5% and 98.1% with a relative standard deviation (RSD) of less than 4.3% [1]. In contrast, calibration plots generated with non-isotopic internal standards (such as sarafloxacin or enrofloxacin) for the same analyte have been shown to exhibit significantly poorer linearity and correlation coefficients (r² as low as 0.85-0.95) due to their inability to track the analyte's response through sample preparation and ionization [2].

Food Safety Residue Analysis LC-MS/MS Quantification

Cross-Matrix Method Validation

In a preclinical study investigating antimicrobial resistance in mice, an LC-MS/MS method was validated using d8-ciprofloxacin as an internal standard for the quantification of ciprofloxacin in plasma, urine, bladder, and kidney tissues [1]. The use of the d8-IS allowed the method to meet FDA validation criteria across all four distinct matrices with a single calibration curve ranging from 100 to 5000 ng/mL (r² ≥ 0.99) using only 20-30 µL of sample [1]. This demonstrates the IS's capacity to efficiently track and correct for the highly variable matrix effects inherent to these different biological fluids and tissue homogenates. Such robust, cross-matrix performance is unattainable with a non-deuterated analog or a structural surrogate IS, which would likely require complex matrix-matched calibration curves for each sample type.

Pharmacokinetics Preclinical Studies LC-MS/MS

Retention Time Shift Mitigation

A study optimizing isotope dilution-LC-MS/MS for fluoroquinolones in meat products observed that deuterium-labeled internal standards (like ciprofloxacin-d8) can exhibit slightly different LC retention times from their native counterparts (ΔRT ≈ 0.05–0.1 min) [1]. This small shift, if unaddressed, can lead to incomplete compensation of matrix effects, reducing the accuracy of isotope ratio measurements. The research demonstrated that by optimizing LC conditions to separate the analytes from significant matrix interferences, this bias could be eliminated. The method then achieved accurate analytical results for ciprofloxacin in the range of 5-50 μg/kg with a relative expanded uncertainty of 1-5% across three different meat matrices [1]. This highlights the critical need for a well-characterized deuterated IS like ciprofloxacin-piperazinyl-N-sulfate-d8 to develop a robust, interference-free method.

Method Development Chromatography Isotope Dilution

Ciprofloxacin-piperazinyl-N-sulfate-d8: Key Applications


Preclinical and Clinical Pharmacokinetic Studies

In preclinical (e.g., rodent models) and clinical (e.g., TDM) studies investigating the absorption, distribution, metabolism, and excretion (ADME) of ciprofloxacin, accurate quantitation of its metabolites in plasma, urine, and tissues is paramount. Ciprofloxacin-piperazinyl-N-sulfate-d8 serves as the definitive internal standard for quantifying the phase II metabolite sulfociprofloxacin. Its use, as demonstrated by the validation of methods across multiple biological matrices with high precision (CV <9%) and accuracy (inaccuracy ≤8%), ensures reliable generation of pharmacokinetic parameters [REFS-1, REFS-2]. Procuring this compound eliminates the analytical variability introduced by non-isotopic internal standards, which are unable to correct for the differential matrix effects across sample types (e.g., plasma vs. kidney homogenate).

Food Safety Residue Monitoring

For laboratories tasked with monitoring fluoroquinolone residues in food products (e.g., fish, meat, milk) to meet international maximum residue limits (MRLs), method sensitivity and robustness are critical. The use of ciprofloxacin-piperazinyl-N-sulfate-d8 as an internal standard enables the development of an isotope-dilution LC-MS/MS method capable of achieving a low limit of quantification (e.g., 0.1 μg/kg) and high recovery (92.5-98.1%) from complex food matrices, as evidenced in the analysis of fish and shellfish tissues [3]. This performance ensures that the method can reliably detect and quantify trace levels of the metabolite, meeting the stringent regulatory requirements for confirmatory analysis and providing defensible data for public health authorities. Alternatives such as structural analogs or non-deuterated standards fail to provide the same level of accuracy and precision at low concentrations due to uncorrected matrix effects.

Wastewater Environmental Fate Studies

In environmental analytical chemistry, determining the presence and concentration of ciprofloxacin metabolites like sulfociprofloxacin in complex wastewater influent and effluent matrices is challenging due to severe matrix suppression. As established by studies on isotope dilution methods, a matched deuterated internal standard is essential to compensate for these potent ion suppression/enhancement effects [4]. Ciprofloxacin-piperazinyl-N-sulfate-d8 allows environmental scientists to develop validated methods that can accurately measure the metabolite at trace environmental concentrations (ng/L to μg/L) by correcting for variable sample preparation losses and matrix-induced changes in ionization efficiency. This enables reliable assessment of the environmental persistence and impact of this major human and veterinary antibiotic metabolite.

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